Rutinose heptaacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

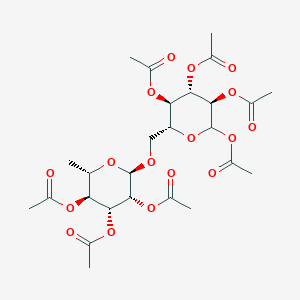

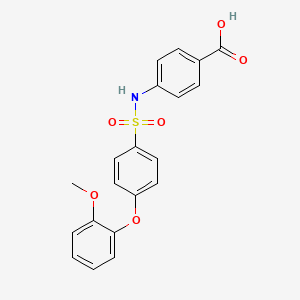

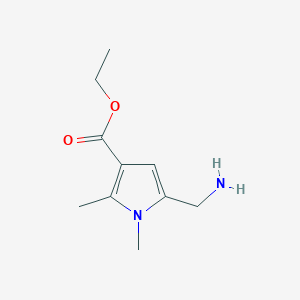

Rutinose Heptaacetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 620.55 and a formula of C26H36O17 .

Synthesis Analysis

The synthesis of Rutinose involves the use of the Bredereck reaction . The process involves the use of 2,3,4-triacetyl α-L-rhamnosyl bromide and mercuric acetate in absolute benzene .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC(O[C@H]1C@@H=O)OC(C)=O)CO[C@H]2C@@HC)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)=O .

Physical And Chemical Properties Analysis

This compound is a synthetic product with potential research and development risk . It is stored under recommended conditions as specified in the Certificate of Analysis .

Applications De Recherche Scientifique

1. Novel Preparation Methods

Rutinose heptaacetate is synthesized through mild alkaline hydrolysis of flavone glycosides, offering a novel preparation method. This process involves hydrolysis of a diosmin derivative, demonstrating a gentle and effective approach for its synthesis (Quintin & Lewin, 2005).

2. Conversion and Cleavage Studies

Studies on the conversion of β-hepta-acetate into O-acetylglycosyl halide reveal insights into the reactivity of this compound. This research highlights the selective cleavage of glycosidic links, contributing to a deeper understanding of its chemical properties (Koeppen, 1969).

3. Enzymatic Hydrolysis and Assays

This compound can be produced through enzymatic hydrolysis of rutin, serving as a substrate in spectrophotometric assays for α-l-rhamnosidase. This demonstrates its utility in biochemical analysis and enzyme estimation (Karnišová Potocká et al., 2017).

4. Biotransformation in Plant-Based Foods

Its role in the biotransformation of plant-based foods, particularly in aroma modulation of fermented products, is significant. The transglycosylation of rutinose from hesperidin to various alcohols highlights its potential in flavor enhancement and food technology (Minig et al., 2011).

5. Glycosidase Studies in Microorganisms

Research on Aspergillus flavus producing rutinase, which hydrolyzes rutin into quercetin and rutinose, sheds light on the microbial degradation pathways. This is essential for understanding microbial interactions with flavonoids (Hay et al., 1961).

Safety and Hazards

Orientations Futures

Rutinose, a related compound, has been found to act as a skin anti-aging agent . It inhibits the activity of pure elastase, hyaluronidase, and collagenase . In skin aging models, MMP-1 and MMP-2 levels were reduced after application of Rutinose . This suggests potential future directions for the use of Rutinose Heptaacetate in similar applications.

Mécanisme D'action

Target of Action

Rutinose heptaacetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s worth noting that the compound is related to rutin, a flavonoid that has been shown to interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity .

Mode of Action

It is known that rutin, a related compound, can interact with various structures at the molecular level, including free radicals and protein systems . This interaction allows Rutin to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity

Biochemical Pathways

For instance, Rutin can interact with free radicals and various protein systems, exhibiting antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . It’s also known to affect the metabolism . It’s possible that this compound may affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

The microflora of the lower gut hydrolyze Rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall

Result of Action

For instance, Rutin can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity

Action Environment

It’s worth noting that the stability and efficacy of related compounds such as rutin can be influenced by various factors, including the method of administration and the presence of other compounds

Propriétés

IUPAC Name |

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCVIXHBPBCYCD-QLANJSEWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)

![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)

![Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2680043.png)

![2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680048.png)

![(4-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2680052.png)